
(6Z,9Z,29Z)-19-(chloromethyl)-20,20-dihydroxyoctatriaconta-6,9,29-triene-18,21-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6Z,9Z,29Z)-19-(chloromethyl)-20,20-dihydroxyoctatriaconta-6,9,29-triene-18,21-dione is a lipid compound that consists of an oleic acid chain at the sn-1 position and a linoleic acid chain at the sn-2 position, both bound to 3-chloropropane . This compound is known for its potential in various biochemical applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
(6Z,9Z,29Z)-19-(chloromethyl)-20,20-dihydroxyoctatriaconta-6,9,29-triene-18,21-dione can be synthesized through esterification reactions involving oleic acid and linoleic acid with 3-chloropropanediol. The reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions
(6Z,9Z,29Z)-19-(chloromethyl)-20,20-dihydroxyoctatriaconta-6,9,29-triene-18,21-dione undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound is a good leaving group, making it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the fatty acid chains.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, amines, and thiols.
Oxidizing Agents: Oxidizing agents such as potassium permanganate and hydrogen peroxide are used to oxidize the fatty acid chains.
Reducing Agents: Reducing agents like lithium aluminum hydride are employed to reduce the compound.
Major Products Formed
Substitution Products: Substitution reactions yield products where the chlorine atom is replaced by the nucleophile.
Oxidation Products: Oxidation reactions produce compounds with higher oxidation states, such as carboxylic acids.
Reduction Products: Reduction reactions result in compounds with lower oxidation states, such as alcohols.
Scientific Research Applications
(6Z,9Z,29Z)-19-(chloromethyl)-20,20-dihydroxyoctatriaconta-6,9,29-triene-18,21-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of (6Z,9Z,29Z)-19-(chloromethyl)-20,20-dihydroxyoctatriaconta-6,9,29-triene-18,21-dione involves its interaction with cellular membranes. The compound integrates into lipid bilayers, affecting membrane fluidity and permeability . Its reactivity, particularly the ability to undergo substitution reactions, allows it to modify membrane proteins and lipids, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
rac 1-Oleoyl-3-chloropropanediol: Similar structure but lacks the linoleic acid chain.
rac 1-Oleoyl-2-linolenoyl-3-chloropropanediol: Contains a linolenic acid chain instead of linoleic acid.
(6Z,9Z,29Z)-19-(chloromethyl)-20,20-dihydroxyoctatriaconta-6,9,29-triene-18,21-dione-d5: Deuterated version of the compound.
Uniqueness
This compound is unique due to its combination of oleic and linoleic acid chains, which confer distinct physical and chemical properties. This combination allows for specific interactions with biological membranes and makes it a valuable tool in biochemical research .
Properties
CAS No. |
1336935-03-5 |
|---|---|
Molecular Formula |
C39H69ClO4 |
Molecular Weight |
637.4 g/mol |
IUPAC Name |
[3-chloro-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C39H69ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h12,14,17-20,37H,3-11,13,15-16,21-36H2,1-2H3/b14-12-,19-17-,20-18- |
InChI Key |
LIBNDJOBAGMROQ-RQOIEFAZSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)C(C(CCl)C(=O)CCCCCCCC=CCC=CCCCCC)(O)O |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCC=CCC=CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[4-(Hydroxymethyl)cyclohexyl]methanol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene](/img/structure/B588032.png)







